molecular formula C9H8I2O2 B12330493 Benzenepropanoic acid, 2,5-diiodo-

Benzenepropanoic acid, 2,5-diiodo-

Cat. No.: B12330493
M. Wt: 401.97 g/mol
InChI Key: DACGHOLLKPAKTN-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,5-diiodo- (IUPAC name: 3-(2,5-diiodophenyl)propanoic acid) is a halogenated derivative of hydrocinnamic acid. These analogs are characterized by their high molecular weight due to iodine atoms (atomic mass ~127 g/mol each) and exhibit distinct physicochemical properties, such as increased acidity compared to non-halogenated benzenepropanoic acids. The iodine substituents also confer enhanced lipophilicity, influencing their biological interactions, particularly with thyroid hormone receptors .

Properties

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

3-(2,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)

InChI Key

DACGHOLLKPAKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2,5-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method is the direct iodination of benzenepropanoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: Industrial production of Benzenepropanoic acid, 2,5-diiodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 2,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated benzenepropanoic acid derivatives.

Scientific Research Applications

Chemistry: Benzenepropanoic acid, 2,5-diiodo- is used as a precursor in the synthesis of various organic compounds

Biology: In biological research, Benzenepropanoic acid, 2,5-diiodo- is used as a probe to study the effects of halogenation on biological systems. Its interactions with proteins and enzymes can provide insights into the role of halogen atoms in biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of iodinated pharmaceuticals. Its ability to undergo substitution reactions makes it a valuable building block for drug synthesis.

Industry: In the industrial sector, Benzenepropanoic acid, 2,5-diiodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2,5-diiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The iodine atoms can form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares benzenepropanoic acid derivatives with varying substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Benzenepropanoic acid, 2,5-diiodo-* 2-I, 5-I C₉H₈I₂O₂ 418.97 High lipophilicity, moderate acidity
3,5-Diiodo-4-hydroxyphenylpropionic acid 3-I, 5-I, 4-OH C₉H₈I₂O₃ 434.97 Enhanced acidity (pKa ~3.2), polar
4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodo-benzenepropanoic acid 3-I, 4-O-(4-OH-3-I-C₆H₃), 5-I C₁₅H₁₁I₃O₄ 664.97 Very high lipophilicity, thyroid activity
3,5-Dimethoxybenzenepropanoic acid 3-OCH₃, 5-OCH₃ C₁₁H₁₄O₄ 226.23 Low acidity (pKa ~4.8), hydrophilic
Benzenepropanoic acid (parent compound) None C₉H₁₀O₂ 150.18 pKa ~4.9, metabolic intermediate

*Note: Data for 2,5-diiodo- isomer is extrapolated from structural analogs.

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : Iodine (electron-withdrawing) lowers the pKa of the carboxylic acid group compared to methoxy (electron-donating) substituents. For example, the 3,5-diiodo-4-hydroxy variant has a pKa of ~3.2 , whereas the 3,5-dimethoxy analog has a pKa of ~4.8 .
  • Lipophilicity : Iodine significantly increases logP values. The 2,5-diiodo derivative is predicted to have a logP >3, compared to logP ~1.5 for the parent compound.
  • Biological Activity: Compounds like 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo-benzenepropanoic acid bind to thyroid hormone receptors (TRα and TRβ), mimicking thyroxine (T₄) activity .
Metabolic and Functional Differences
  • Metabolic Pathways: Non-iodinated benzenepropanoic acid is involved in microbial fermentation pathways (e.g., ABC transporters in Lactobacillus plantarum), where it accumulates during prolonged fermentation .
  • Thermodynamic Stability : The 3,5-diiodo-4-hydroxy variant exhibits greater thermal stability (decomposition >200°C) compared to the dimethoxy analog (decomposition ~150°C) due to stronger C-I bonds and resonance stabilization .

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